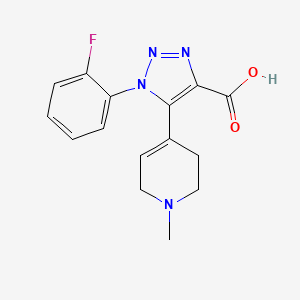
1-(2-Fluorophenyl)-5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H15FN4O2 and its molecular weight is 302.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(2-Fluorophenyl)-5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole class of compounds, which are known for their diverse biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of triazole derivatives often involves the reaction of azides with alkynes or other electrophiles. For this compound, a common approach is the Click Chemistry method, which allows for the efficient formation of triazoles under mild conditions. The specific synthetic route for this compound has not been detailed in the available literature but typically involves the following steps:
- Formation of the Triazole Ring : Reacting an appropriate azide with an alkyne derivative.
- Carboxylic Acid Functionalization : Introducing a carboxylic acid group at the 4-position of the triazole.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines:
These studies indicate that similar triazole compounds can inhibit tumor growth effectively by targeting specific pathways involved in cancer cell proliferation.
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The compound's structural features suggest it may interact with bacterial cell membranes or inhibit essential enzymes in bacterial metabolism. In particular:
- Compounds with similar structures have exhibited activity against Escherichia coli and Staphylococcus aureus, showcasing a broad spectrum of antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of triazoles is highly dependent on their structural characteristics:
- Fluorine Substituent : The presence of a fluorine atom in the phenyl ring enhances lipophilicity and may improve cellular permeability.
- Tetrahydropyridine Moiety : This component contributes to the overall stability and biological interaction profile of the compound.
Molecular docking studies have suggested that these structural features allow for effective binding to target proteins involved in cancer and microbial resistance mechanisms .
Case Studies
Several studies have focused on the biological evaluation of triazole derivatives:
- Anticancer Evaluation : A series of triazole derivatives were synthesized and tested against various cancer cell lines. Among them, derivatives similar to our target compound showed significant antiproliferative activity.
- Antimicrobial Testing : Triazoles were evaluated against both Gram-positive and Gram-negative bacteria. Results indicated that modifications at the 4-position could enhance antimicrobial potency.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound's triazole ring may interact with biological targets involved in cancer cell proliferation. Preliminary data suggest potential interactions with dopamine receptors and serotonin pathways, which could influence tumor growth and metastasis .
- Case Studies : In vitro evaluations have shown promising results against various cancer cell lines. The National Cancer Institute (NCI) has conducted assessments revealing notable cytotoxic effects, with mean GI50 values indicating effective inhibition of tumor cell growth .
Neuropharmacological Potential
The tetrahydropyridine component is known for its neuroactive properties. Research indicates that derivatives of this compound may affect neurotransmitter systems:
- Dopaminergic Activity : Compounds structurally related to 1-(2-Fluorophenyl)-5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid have shown potential dopaminergic activity. This suggests possible applications in treating neurodegenerative diseases such as Parkinson's .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its application in drug design:
- Molecular Docking Studies : These studies are essential for predicting binding affinities and elucidating the interactions between the compound and target proteins involved in disease pathways .
Properties
Molecular Formula |
C15H15FN4O2 |
|---|---|
Molecular Weight |
302.30 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-5-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C15H15FN4O2/c1-19-8-6-10(7-9-19)14-13(15(21)22)17-18-20(14)12-5-3-2-4-11(12)16/h2-6H,7-9H2,1H3,(H,21,22) |
InChI Key |
PSFYLYIJMVWLQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=CC1)C2=C(N=NN2C3=CC=CC=C3F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















